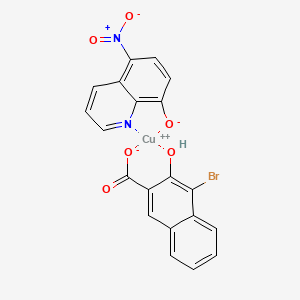
Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate is a complex organometallic compound This compound is notable for its unique structure, which combines a copper ion with two distinct organic ligands: 4-bromo-3-hydroxynaphthalene-2-carboxylate and 5-nitroquinolin-8-olate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate typically involves the coordination of copper ions with the respective organic ligands. The process generally includes the following steps:
Preparation of Ligands: The ligands, 4-bromo-3-hydroxynaphthalene-2-carboxylic acid and 5-nitroquinolin-8-ol, are synthesized separately through established organic synthesis methods.
Coordination Reaction: The ligands are then reacted with a copper salt, such as copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the copper ion.
Isolation and Purification: The resulting complex is isolated by filtration or precipitation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of
Properties
Molecular Formula |
C20H11BrCuN2O6 |
|---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6N2O3.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI Key |
ZHTGTSKYQDIFAB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















